molecular formula C7H10BrN3O B1493644 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one CAS No. 95524-99-5

2-amino-5-bromo-6-propylpyrimidin-4(3H)-one

Cat. No.: B1493644
CAS No.: 95524-99-5
M. Wt: 232.08 g/mol
InChI Key: AFVSHWFJRMGGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-bromo-6-propylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an amino group at position 2, a bromine atom at position 5, a propyl group at position 6, and a keto group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-6-propyluracil with ammonia or an amine can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Industrial production may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The keto group at position 4 can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Condensation Reactions: The amino group at position 2 can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed under controlled conditions.

    Condensation Reactions: Carbonyl compounds such as aldehydes or ketones can be used in the presence of acid or base catalysts to facilitate condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at position 5, while oxidation and reduction reactions can modify the keto group at position 4.

Scientific Research Applications

2-amino-5-bromo-6-propylpyrimidin-4(3H)-one has various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and pathways.

    Biology: The compound can be used in the development of nucleoside analogs for studying DNA and RNA interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function and activity. The compound’s molecular targets and pathways involved can vary, but it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromopyrimidin-4(3H)-one: Lacks the propyl group at position 6.

    2-amino-6-propylpyrimidin-4(3H)-one: Lacks the bromine atom at position 5.

    5-bromo-6-propyluracil: Contains a keto group at position 4 but lacks the amino group at position 2.

Uniqueness

2-amino-5-bromo-6-propylpyrimidin-4(3H)-one is unique due to the combination of functional groups present in its structure. The presence of the amino group, bromine atom, propyl group, and keto group allows for diverse chemical reactivity and potential applications in various fields. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-5-bromo-4-propyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-2-3-4-5(8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVSHWFJRMGGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
Reactant of Route 5
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.